3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate
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Overview
Description
Sultroponium is a powerful neurotropic spasmolytic anticholinergic agent. It is primarily used as an antispasmodic without strong side effects . The molecular formula of Sultroponium is C20H29NO6S, and it has a molecular weight of 411.51 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sultroponium can be synthesized through various organic synthesis methods. One common approach involves the reaction of tropine with a sulfonic acid derivative under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Sultroponium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Sultroponium undergoes various chemical reactions, including:
Oxidation: Sultroponium can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert Sultroponium into its corresponding sulfide.
Substitution: Sultroponium can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sultroponium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying anticholinergic agents.
Biology: Investigated for its effects on neuronal signaling and its potential as a neuroprotective agent.
Medicine: Explored for its antispasmodic properties and potential therapeutic applications in treating conditions like irritable bowel syndrome and other spastic disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Sultroponium exerts its effects by acting as an anticholinergic agent. It blocks the action of acetylcholine at muscarinic receptors, thereby inhibiting the parasympathetic nervous system. This leads to a reduction in muscle spasms and relaxation of smooth muscles. The molecular targets include muscarinic acetylcholine receptors, and the pathways involved are related to cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another anticholinergic agent with similar properties but different chemical structure.
Scopolamine: Used for its antispasmodic and antiemetic effects.
Hyoscyamine: Shares similar pharmacological effects but differs in its chemical composition.
Uniqueness
Sultroponium is unique due to its specific molecular structure, which provides a balance between efficacy and reduced side effects. Unlike some other anticholinergic agents, Sultroponium is known for its potent neurotropic spasmolytic properties without causing significant adverse effects .
Properties
CAS No. |
15130-91-3 |
---|---|
Molecular Formula |
C20H29NO6S |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3-[(1R,5S)-3-(3-hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate |
InChI |
InChI=1S/C20H29NO6S/c1-21(10-5-11-28(24,25)26)16-8-9-17(21)13-18(12-16)27-20(23)19(14-22)15-6-3-2-4-7-15/h2-4,6-7,16-19,22H,5,8-14H2,1H3/t16-,17+,18?,19?,21? |
InChI Key |
PIWAVOGXKRZQCB-BZQJJPTISA-N |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CCCS(=O)(=O)[O-] |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CCCS(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CCCS(=O)(=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-(3-sulfopropyl)atropinium hydroxide inner salt sultroponium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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